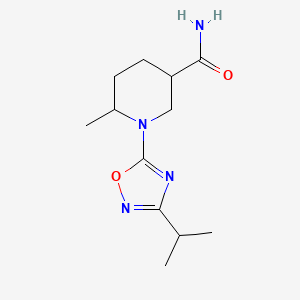![molecular formula C17H23N3O B7631442 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol, also known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects for various neurological disorders. This drug has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol works by inhibiting the activity of an enzyme called amyloid beta protein precursor (AβPP). AβPP is a precursor to the formation of amyloid beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. By inhibiting AβPP, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol prevents the formation of Aβ plaques and reduces inflammation in the brain.
Biochemical and Physiological Effects:
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been shown to have several biochemical and physiological effects. This drug has been shown to reduce inflammation in the brain, improve cognitive function, and protect against neuronal damage. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to reduce the levels of Aβ plaques in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has several advantages for lab experiments. This drug is relatively easy to synthesize, and its mechanism of action is well understood. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been extensively studied in animal models, which provides a solid foundation for future research. However, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has some limitations for lab experiments. This drug has not been extensively studied in humans, and its long-term effects are not well understood.
未来方向
There are several future directions for research on 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol. One potential area of research is the use of this drug in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more potent and selective inhibitors of AβPP. Additionally, more research is needed to understand the long-term effects of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol and its potential for use in humans.
合成方法
The synthesis of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol involves several steps. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is reacted with 1-propan-2-yl-4,5,6,7-tetrahydroindazole in the presence of a base to form the imine intermediate. The imine is then reduced using sodium borohydride to form the amine intermediate, which is then coupled with 4-chloromethylphenol using a palladium catalyst to form 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol.
科学研究应用
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and Down syndrome. This drug has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to have potential applications in the treatment of other disorders, such as cancer and viral infections.
属性
IUPAC Name |
4-[[(1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-17-14(11-19-20)4-3-5-16(17)18-10-13-6-8-15(21)9-7-13/h6-9,11-12,16,18,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJUIWFQFWNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2NCC3=CC=C(C=C3)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
![2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)

![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)